5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid
Description
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid (CAS: 879361-47-4) is a substituted benzoic acid derivative featuring a nitro group at position 2, a methoxy group at position 5, and a 2-methoxyethoxy substituent at position 4. Its molecular formula is C₁₀H₁₁NO₇, with a molecular weight of 271.22 g/mol . The compound is primarily utilized as a reference standard for drug impurity analysis and as a building block in organic synthesis . Key physical properties include a boiling point of 442.3 ± 45.0 °C and a density of 1.4 ± 0.1 g/cm³, though its melting point and aqueous solubility remain undocumented .
Properties
IUPAC Name |
5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-17-3-4-19-10-6-8(12(15)16)7(11(13)14)5-9(10)18-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXTUVDBRCQWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid typically involves the nitration of a methoxy-substituted benzoic acid derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzoic acid.
Etherification: The 5-methoxy-2-nitrobenzoic acid is reacted with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the 2-methoxyethoxy group.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Esterification: Methanol, sulfuric acid.
Major Products Formed
Reduction: 5-Methoxy-4-(2-methoxyethoxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate.
Scientific Research Applications
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:
Substituent Position and Electronic Effects
Solubility and Reactivity Trends
- Nitro Group Influence : The nitro group at position 2 in the target compound enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution. This contrasts with 4-nitro isomers, where the nitro group’s para position relative to the carboxylic acid increases acidity .
- Alkoxy Chain Effects : The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., acetone, DMF) compared to shorter alkoxy or methyl substituents .
- Ester vs. Carboxylic Acid : Analogs with ester groups (e.g., 4-methoxy-4-oxobutoxy derivatives) exhibit lower aqueous solubility but higher stability under basic conditions .
Biological Activity
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
- IUPAC Name : 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid
- Molecular Formula : C13H15NO5
- Molecular Weight : 273.27 g/mol
The biological activity of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Studies suggest that it exhibits antibacterial properties against a range of pathogens by disrupting cellular processes or membrane integrity.
- Anticancer Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid against various bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 39 | Moderate |
| Escherichia coli | 50 | Moderate |
| Pseudomonas aeruginosa | 75 | Low |
| Enterococcus faecalis | 45 | Moderate |
These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria.
Anticancer Activity
The anticancer potential of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid was assessed using several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant inhibition |
| HeLa (Cervical Cancer) | 20 | Moderate inhibition |
| A549 (Lung Cancer) | 25 | Moderate inhibition |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells, with promising implications for further development as an anticancer agent.
Case Studies and Research Findings
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid showed notable antibacterial activity against Staphylococcus aureus and E. faecalis, with a minimum inhibitory concentration (MIC) of 39 µg/mL. The mechanism was hypothesized to involve redox interactions affecting bacterial metabolism .
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that the compound could induce apoptosis, as evidenced by flow cytometry analyses showing increased cell death in treated groups compared to controls.
- Synergistic Effects : Further research indicated that when combined with other antimicrobial agents, the efficacy of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid was enhanced, suggesting potential for use in combination therapies to combat resistant strains .
Q & A
Q. What are the key synthetic routes for 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid, and how do substituent positions influence reactivity?
- Methodological Answer :
Synthesis typically involves sequential functionalization of a benzoic acid scaffold. The nitro group (-NO₂) is introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), while alkoxy groups (-OCH₃, -OCH₂CH₂OCH₃) are added via nucleophilic substitution or Williamson ether synthesis. Substituent positions significantly affect reactivity:- Ortho/para-directing effects : The methoxy group directs nitration to the para position, but steric hindrance from the 2-methoxyethoxy group may alter regioselectivity .
- Reductive transformations : The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite (Na₂S₂O₄) .
- Esterification : Reacting the carboxylic acid with alcohols (e.g., methanol, ethanol) under acid catalysis yields esters for further derivatization .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.3–3.8 ppm, nitro group deshielding aromatic protons) .
- HPLC-MS : Quantifies purity and confirms molecular weight (MW 271.23 g/mol) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C-O-C ether stretch) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- DFT calculations : Predict reaction pathways and transition states for nitration or etherification steps, focusing on substituent electronic effects (e.g., Hammett σ values for nitro/methoxy groups) .
- Solvent optimization : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF for polar transition states) .
- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis to validate computational predictions .
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX/ORTEP address them?
- Methodological Answer :
- Crystal growth : Slow evaporation from ethanol/water mixtures yields single crystals. The nitro and methoxy groups introduce torsional flexibility, complicating refinement .
- SHELXL refinement : Use anisotropic displacement parameters for nitro and ether oxygen atoms. Twinning or disorder may require TWIN/BASF commands .
- ORTEP visualization : Highlight steric clashes between the 2-methoxyethoxy chain and nitro group, aiding conformational analysis .
Q. How does the electron-withdrawing nitro group influence the compound’s acidity and stability in aqueous solutions?
- Methodological Answer :
- pKa determination : Potentiometric titration in water/DMSO mixtures reveals enhanced acidity (predicted pKa ~1.5–2.0) due to nitro group resonance effects .
- Hydrolytic stability : Accelerated degradation studies (pH 1–13, 40–60°C) show instability in alkaline conditions (pH >10) via nitro group hydrolysis to amine .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar nitrobenzoic acids
- Resolution :
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous/organic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
